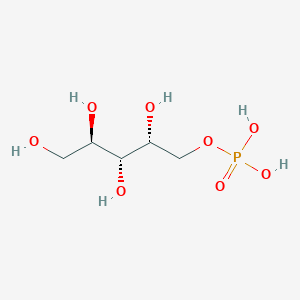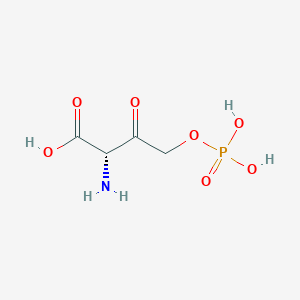
Spermidic acid
Vue d'ensemble
Description
Spermidic acid, also known as 4-aminobutyric acid, is a metabolite of spermidine, a polyamine involved in cellular metabolism. It is found in various tissues and is associated with nucleic acids. This compound plays a crucial role in stabilizing some membranes and nucleic acid structures.
Mécanisme D'action
Target of Action
Spermidic acid, also known as Carboxyethyl Gamma Aminobutyric Acid (CEGABA), is a polyamine compound . It is also involved in the regulation of various biological processes, such as Ca2+, Na+, K±ATPase, thereby maintaining membrane potential and controlling intracellular pH and volume .
Mode of Action
This compound’s mode of action is complex and multifaceted. It is known to regulate biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is synthesized from putrescine through the action of spermidine synthase . It is also a precursor to other polyamines, such as spermine and its structural isomer thermospermine . The metabolism of this compound in mammals involves the incorporation of radioactivity into putreanine, isoputreanine, this compound, and N-aminopropylpyrrolidin-2-one .
Pharmacokinetics
It is known that this compound is metabolized in mammals, and its metabolites can be detected in urine . The highest radioactivity was observed in the non-polar and acidic fraction of the collected urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known to stimulate cell proliferation and migration . In vitro studies have shown that CEGABA increased cell growth 1.6 times after 72 hours, independent of dose . The compound also decreased cell replication time by 4 hours .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spermidic acid can be synthesized through the hydrolysis of 2-oxo-1-pyrrolidinepropionic acid. The process involves dissolving 2-oxo-1-pyrrolidinepropionic acid in hydrochloric acid and heating it in a sealed glass tube at 140°C for 14 hours. The resulting solution is then evaporated to dryness, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Spermidic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-oxo-1-pyrrolidinepropionic acid.
Reduction: Reduction reactions can convert this compound back to spermidine.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products:
Oxidation: 2-oxo-1-pyrrolidinepropionic acid.
Reduction: Spermidine.
Substitution: Derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
Spermidic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in cellular metabolism and is involved in the stabilization of nucleic acids.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparaison Avec Des Composés Similaires
Spermidine: A polyamine from which spermidic acid is derived.
Spermine: Another polyamine involved in cellular metabolism.
Putrescine: A precursor to spermidine and spermine.
Uniqueness of this compound: this compound is unique due to its specific role in the metabolism of spermidine and its involvement in stabilizing nucleic acid structures. Unlike spermidine and spermine, this compound is a direct metabolite and has distinct chemical properties that make it valuable in various research applications.
Propriétés
IUPAC Name |
4-(2-carboxyethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQUICKDUQCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195963 | |
| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Carboxyethyl-g-aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4386-03-2 | |
| Record name | 4-[(2-Carboxyethyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-carboxyethyl)amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOXYETHYL AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO6U3596JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Carboxyethyl-g-aminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)




![(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1203501.png)

![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)

